3-Bromo-5-[(morpholin-4-yl)methyl]aniline
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Overview
Description
3-Bromo-5-[(morpholin-4-yl)methyl]aniline is an organic compound that features a bromine atom, a morpholine ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then be reacted with morpholine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and subsequent reactions with morpholine. The specific conditions, such as temperature, solvent, and catalysts, would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(morpholin-4-yl)methyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aniline group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-[(morpholin-4-yl)methyl]aniline has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(morpholin-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and morpholine ring can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(morpholin-4-yl)benzamide: This compound has a similar structure but features a benzamide group instead of an aniline group.
4-(Bromomethyl)pyridine: This compound contains a bromomethyl group attached to a pyridine ring.
Uniqueness
3-Bromo-5-[(morpholin-4-yl)methyl]aniline is unique due to the presence of both a bromine atom and a morpholine ring, which can impart distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
3-bromo-5-(morpholin-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-5-9(6-11(13)7-10)8-14-1-3-15-4-2-14/h5-7H,1-4,8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFAGKIAVJYSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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